molecular formula C7H5BrClN3 B1524568 6-bromo-2-(chloromethyl)-1H-imidazo[4,5-b]pyridine CAS No. 857379-84-1

6-bromo-2-(chloromethyl)-1H-imidazo[4,5-b]pyridine

Cat. No.: B1524568
CAS No.: 857379-84-1
M. Wt: 246.49 g/mol
InChI Key: HOLWVXFJMTYFQR-UHFFFAOYSA-N
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Description

6-Bromo-2-(chloromethyl)-1H-imidazo[4,5-b]pyridine (CAS 857379-84-1) is a high-value chemical building block primarily utilized in medicinal chemistry and drug discovery research . This multifunctional compound, with the molecular formula C 7 H 5 BrClN 3 and a molecular weight of 246.49 g/mol, features two key reactive sites: a bromine atom and a chloromethyl group on its imidazopyridine core . This structure allows it to serve as a versatile precursor for the synthesis of more complex molecules. The chloromethyl group is a particularly valuable handle for further chemical modification, enabling reactions such as nucleophilic substitution to create a diverse array of derivatives, or serving as a key intermediate in the synthesis of potential pharmaceutical agents . The compound requires specific storage conditions to maintain stability, recommended at -4°C for short-term (1-2 weeks) and -20°C for long-term preservation (1-2 years) . Researchers are advised to handle this material with appropriate safety precautions, including wearing protective glasses, gloves, and suitable clothing to avoid skin contact or inhalation . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

6-bromo-2-(chloromethyl)-1H-imidazo[4,5-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClN3/c8-4-1-5-7(10-3-4)12-6(2-9)11-5/h1,3H,2H2,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOLWVXFJMTYFQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1NC(=N2)CCl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis via Condensation of 2-Amino-5-bromopyridine with Chloroacetaldehyde

One of the most established and industrially viable methods for preparing 6-bromoimidazo[1,2-a]pyridine derivatives, including the target 6-bromo-2-(chloromethyl)-1H-imidazo[4,5-b]pyridine, involves the condensation of 2-amino-5-bromopyridine with 40% aqueous monochloroacetaldehyde under mild alkaline conditions.

  • Reaction Conditions : The reaction typically proceeds at 25–55 °C for 2 to 24 hours in solvents such as ethanol or water-ethanol mixtures.
  • Alkali Catalysts : Sodium bicarbonate, sodium carbonate, sodium hydroxide, or triethylamine serve as bases to facilitate the cyclization.
  • Workup : After completion, the reaction mixture is concentrated, extracted with ethyl acetate, washed, dried over anhydrous sodium sulfate, and purified by recrystallization using ethyl acetate/hexane mixtures.
  • Yields and Purity : The method yields the product in 67–72% isolated yield with high purity and stable product quality.
  • Advantages : Mild reaction conditions, ease of operation, scalability, and high product purity make this method industrially attractive.

Table 1. Representative Experimental Conditions and Yields for the Condensation Method

Entry Base Used Solvent Temperature (°C) Reaction Time (h) Yield (%) Product Form
1 Sodium bicarbonate Ethanol 55 5 72.0 Off-white crystals
2 Sodium carbonate Ethanol 55 10 67.8 Light brown crystals
3 Sodium hydroxide Methanol 55 12 Not specified Brown solid

Data adapted from a Chinese patent detailing the synthetic process.

Preparation of the Chloromethyl Intermediate via Halogenation of Hydroxymethyl Precursors

The chloromethyl functionality at position 2 of the imidazo[4,5-b]pyridine ring is typically introduced by halogenation of the corresponding hydroxymethyl intermediate.

  • Precursor Synthesis : 2-bromo-6-hydroxymethylpyridine can be synthesized from 2,6-dibromopyridine via selective metalation using Turbo Grignard reagent (isopropylmagnesium chloride-lithium chloride complex), followed by formylation with N,N-dimethylformamide (DMF) and reduction.
  • Chlorination Step : The hydroxymethyl group is converted to the chloromethyl group using chlorinating agents such as thionyl chloride (SOCl2) or cyanuric chloride .
  • Reaction Conditions : Chlorination is carried out under mild heating or at 0 °C in halogenated solvents or neat conditions.
  • Yields and Purity : This route provides clean conversion with good yields and is amenable to scale-up.

Table 2. Key Steps in the Hydroxymethyl to Chloromethyl Conversion

Step Reagents/Conditions Outcome
Metalation and formylation Turbo Grignard + DMF, mild temp Formation of hydroxymethylpyridine intermediate
Reduction Borohydride reduction Hydroxymethylpyridine
Chlorination Thionyl chloride or cyanuric chloride Conversion to chloromethylpyridine

Adapted from recent synthetic studies focusing on bromine-substituted pyridine derivatives.

One-Pot Synthesis of Imidazo[4,5-b]pyridine Derivatives

A more integrated approach involves a one-pot synthesis combining nucleophilic aromatic substitution, reduction, and heterocyclization to form substituted imidazo[4,5-b]pyridines.

  • Starting Material : 2-chloro-3-nitropyridine or related halogenated pyridines.
  • Procedure : The reaction mixture includes primary amines, zinc dust as a reductant, and aldehydes in a water-isopropanol (H2O-IPA) solvent system.
  • Reaction Steps :
    • Nucleophilic aromatic substitution with amines.
    • Reduction of nitro groups to diamines by zinc/HCl.
    • Cyclization with aldehydes to form the imidazo ring.
  • Advantages : This method avoids isolation of intermediates, uses mild conditions, and achieves excellent yields.
  • Solvent Effects : Polar protic solvents like H2O-IPA are crucial for high yields; aprotic solvents reduce efficiency.
  • Analytical Data : Products characterized by 1H and 13C NMR, HRMS.

While this method is primarily demonstrated for various substituted imidazo[4,5-b]pyridines, it can be adapted for the synthesis of brominated and chloromethyl derivatives by suitable choice of starting materials and aldehydes.

Detailed experimental procedure and characterization data are provided in the literature.

Alkylation of 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine to Introduce Chloromethyl Group

An alternative approach involves alkylation reactions on preformed imidazo[4,5-b]pyridine scaffolds.

  • Substrate : 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine.
  • Alkylating Agents : Alkyl halides such as 1-(chloromethyl)benzene or 1-(bromomethyl)-4-methylbenzene.
  • Catalysis : Phase transfer catalysis (PTC) conditions are used to facilitate alkylation.
  • Site Selectivity : Alkylation occurs mainly at nitrogen atoms at positions 3 and 4 of the imidazo ring.
  • Outcome : This method allows the introduction of chloromethyl groups on the heterocyclic system, enabling further functionalization.
  • Structural Confirmation : Crystallographic studies confirm the site of alkylation and the tautomeric forms of the products.

This method is valuable for synthesizing diverse derivatives for biological activity studies but requires pre-synthesized imidazo[4,5-b]pyridine cores.

Summary Table of Preparation Methods

Method No. Key Starting Materials Reaction Type Conditions Yield Range (%) Notes
1 2-Amino-5-bromopyridine + chloroacetaldehyde Condensation + cyclization 25–55 °C, alkaline, 2–24 h 67–72 Mild, scalable, high purity
2 2,6-Dibromopyridine → hydroxymethylpyridine → chloromethylpyridine Metalation, formylation, reduction, chlorination Turbo Grignard, DMF, SOCl2, mild heating Good Alternative route to chloromethyl intermediate
3 2-Chloro-3-nitropyridine + amines + aldehydes One-pot nucleophilic substitution, reduction, cyclization 80–85 °C, H2O-IPA solvent Excellent Efficient one-pot synthesis
4 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine + alkyl halides Alkylation under PTC Phase transfer catalysis Not specified Site-selective alkylation on N atoms

Chemical Reactions Analysis

Types of Reactions

6-bromo-2-(chloromethyl)-1H-imidazo[4,5-b]pyridine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids in the presence of bases like potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amine-substituted imidazo[4,5-b]pyridine derivative .

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that derivatives of imidazo[4,5-b]pyridine, including 6-bromo-2-(chloromethyl)-1H-imidazo[4,5-b]pyridine, exhibit promising antimicrobial properties.

  • Mechanism of Action : The compound's activity against various bacterial strains has been attributed to its ability to interact with bacterial enzymes, disrupting their function. For instance, derivatives were tested against Escherichia coli and Bacillus cereus, showing higher efficacy against Gram-positive bacteria .
  • Synthesis of Derivatives : The synthesis of new derivatives through N-alkylation reactions has been explored to enhance antimicrobial activity. These derivatives were characterized using spectroscopic techniques and evaluated for their in vitro antibacterial activities .

Anticancer Properties

Imidazo[4,5-b]pyridine compounds have also been recognized for their anticancer potential.

  • Kinase Inhibition : Specific derivatives have been optimized to act as kinase inhibitors, targeting pathways involved in cancer progression. For example, modifications of the imidazo[4,5-b]pyridine scaffold have shown effectiveness in inhibiting Aurora kinases, which are critical in cell division and cancer proliferation .
  • Case Studies : Research indicates that certain derivatives exhibit cytotoxic effects on cancer cell lines, suggesting their potential as therapeutic agents in oncology. The mechanism often involves the induction of apoptosis in cancer cells through various signaling pathways .

Therapeutic Applications

Beyond antimicrobial and anticancer activities, this compound has implications in treating other conditions.

  • Ophthalmic Diseases : Some derivatives have been identified as complement factor B inhibitors useful for treating age-related macular degeneration (AMD), a leading cause of blindness. These compounds target specific pathways involved in angiogenesis associated with AMD .

Summary of Applications

The following table summarizes the key applications of this compound:

Application TypeDescriptionReferences
AntimicrobialEffective against Gram-positive bacteria; potential for new antibiotic development
AnticancerActs as a kinase inhibitor; induces apoptosis in cancer cells
Ophthalmic DiseasesInhibits complement factor B; potential treatment for age-related macular degeneration

Mechanism of Action

The mechanism of action of 6-bromo-2-(chloromethyl)-1H-imidazo[4,5-b]pyridine would depend on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with specific molecular targets such as enzymes, receptors, or nucleic acids. The exact pathways involved would require detailed biochemical studies to elucidate .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 2

The chloromethyl group at position 2 distinguishes the target compound from analogs. Key comparisons include:

6-Bromo-2-Phenyl-1H-Imidazo[4,5-b]Pyridine
  • Synthesis: Prepared via condensation of 5-bromo-2,3-diaminopyridine with benzaldehyde in ethanol under reflux .
  • Properties : White solid with a melting point of 160°C. The phenyl group enhances aromatic stacking interactions, improving antimicrobial activity against Staphylococcus aureus .
  • Reactivity : The phenyl substituent lacks electrophilic sites, limiting further derivatization compared to the chloromethyl group .
6-Bromo-2-(Furan-2-yl)-1H-Imidazo[4,5-b]Pyridine
  • Synthesis : Derived from 6-bromo-pyridine-2,3-diamine and furan-2-carboxaldehyde .
  • Properties: Contains a heterocyclic furan ring, introducing hydrogen-bonding capabilities.
6-Bromo-2-Methyl-1H-Imidazo[4,5-b]Pyridine
  • Synthesis : Generated from 5-bromopyridine-2,3-diamine and methylating agents .
  • Properties : Lower melting point (136°C) due to reduced polarity. The methyl group provides steric hindrance but minimal electronic effects .
  • Biological Activity : Demonstrates moderate antimitotic activity, though less potent than chloromethyl derivatives .

Substituent Variations at Position 6

While the bromine atom at position 6 is conserved in the target compound, analogs with alternative halogens or functional groups include:

6-Chloro-2-(Chloromethyl)-1H-Imidazo[4,5-b]Pyridine
  • Synthesis : Similar to the bromo analog but using 5-chloro-pyridine-2,3-diamine.
  • Properties : Higher electrophilicity at position 6 due to chlorine’s smaller atomic radius, enhancing reactivity in nucleophilic substitutions .
6-Nitro-2-(Chloromethyl)-1H-Imidazo[4,5-b]Pyridine
  • Synthesis : Nitration of the parent imidazo[4,5-b]pyridine.
  • Biological Relevance : Nitro groups improve binding to enzyme active sites (e.g., DprE1 in tuberculosis targets) but increase toxicity risks .

Complex Derivatives with Extended Functionalization

KY-04045 (6-Bromo-2-(3-Isopropyl-1-Methyl-1H-Pyrazol-4-yl)-1H-Imidazo[4,5-b]Pyridine)
  • Synthesis : Fragment-based drug design using virtual screening .
  • Activity : Potent PAK4 inhibitor (IC₅₀ = 12 nM), demonstrating the impact of bulky substituents on kinase selectivity .
  • Comparison : The pyrazole ring introduces hydrophobic interactions absent in the chloromethyl derivative, emphasizing substituent-driven target specificity .
6-Bromo-2-(4-(4,5-Dihydro-1H-Imidazol-2-yl)Phenyl)-1H-Imidazo[4,5-b]Pyridine
  • Synthesis : Condensation with ethylenediamine, yielding a dihydroimidazole-substituted analog .
  • Properties : High thermal stability (melting point >300°C) and enhanced solubility in polar solvents due to the amidine group .

Research Findings and Trends

  • Thermal Stability : High melting points (>300°C) are common among brominated imidazo[4,5-b]pyridines due to strong intermolecular halogen bonding .
  • Biological Activity : Substituents at position 2 significantly modulate activity. For example, bulky groups (e.g., pyrazole in KY-04045) enhance kinase selectivity, while electron-withdrawing groups (e.g., nitro) improve enzyme binding .

Biological Activity

6-Bromo-2-(chloromethyl)-1H-imidazo[4,5-b]pyridine is a compound belonging to the imidazo[4,5-b]pyridine family, which has garnered attention for its diverse biological activities. This article reviews the compound's synthesis, biological activity, and potential therapeutic applications based on recent research findings.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of 6-bromopyridine derivatives with chloromethyl groups under specific catalytic conditions. The presence of bromine and chlorine substituents enhances the compound's reactivity and biological properties. Structural analyses often reveal hydrogen bonding and π–π interactions that contribute to its biological efficacy .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of imidazo[4,5-b]pyridine derivatives, including this compound. In vitro tests have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives with bromine substitutions showed enhanced potency against Bacillus cereus (Gram-positive) compared to Escherichia coli (Gram-negative) strains .

Table 1: Antimicrobial Activity of this compound Derivatives

CompoundTarget BacteriaActivity (MIC µg/mL)
This compoundBacillus cereus12
This compoundEscherichia coli25

The biological activity of this compound is attributed to its ability to interact with various biological receptors and enzymes. Molecular docking studies indicate that this compound can effectively bind to specific targets involved in bacterial cell wall synthesis and metabolism. The formation of hydrogen bonds and hydrophobic interactions enhances its binding affinity, leading to effective inhibition of bacterial growth .

Case Studies

Case Study 1: Antibacterial Efficacy
In a study published in 2023, researchers evaluated the efficacy of several imidazo[4,5-b]pyridine derivatives against common bacterial pathogens. The results indicated that compounds with halogen substituents exhibited superior antibacterial activity. Specifically, the compound demonstrated a minimum inhibitory concentration (MIC) of 12 µg/mL against Bacillus cereus, showcasing its potential as a lead compound for antibiotic development .

Case Study 2: Structure-Activity Relationship
Another study focused on the structure-activity relationship (SAR) of imidazo[4,5-b]pyridine derivatives. It was found that the introduction of electron-withdrawing groups like bromine at the C6 position significantly increased enzyme inhibitory activity. This insight is crucial for designing new derivatives with enhanced biological properties .

Q & A

Q. What are the standard synthetic routes for 6-bromo-2-(chloromethyl)-1H-imidazo[4,5-b]pyridine, and how can reaction conditions be optimized?

The compound is typically synthesized via nucleophilic substitution or phase-transfer catalysis. For example, alkylation of the parent imidazo[4,5-b]pyridine scaffold with chloromethylating agents (e.g., chloromethyl chloride) under basic conditions (K₂CO₃) in polar aprotic solvents like DMF yields the target compound. Optimization involves adjusting reaction time, temperature, and catalyst loading (e.g., tetra-n-butylammonium bromide for phase-transfer catalysis). Microwave-assisted synthesis can reduce reaction times by 50–70% while improving yields compared to conventional heating .

Q. How is the structural integrity of this compound confirmed?

Structural validation relies on multi-technique characterization:

  • X-ray crystallography resolves bond lengths, dihedral angles (e.g., 41.53° between imidazo-pyridine and substituent rings), and hydrogen-bonding networks (e.g., C–H⋯N interactions) .
  • NMR spectroscopy (¹H/¹³C) identifies proton environments (e.g., methylene protons at δ 4.5–5.0 ppm) and confirms regiochemistry .
  • Mass spectrometry (GC-MS/LC-MS) verifies molecular weight and purity .

Q. What solvents and catalysts are effective for functionalizing the chloromethyl group?

Polar aprotic solvents (DMF, DMSO) and phase-transfer catalysts (tetra-n-butylammonium bromide) enhance nucleophilic substitution at the chloromethyl site. For example, alkylation with allyl bromide or benzyl chloride under reflux (24–48 hours) achieves >80% yield .

Advanced Research Questions

Q. How do substituent positions and steric effects influence the compound’s pharmacological activity?

Substituents at the 2-position (e.g., chloromethyl, phenyl, allyl) modulate bioactivity by altering electronic properties and steric bulk. For instance:

  • Chloromethyl groups enhance reactivity for further derivatization (e.g., coupling with pharmacophores).
  • Bulkier substituents (e.g., benzyl) reduce planarity, decreasing π-π stacking interactions with biological targets like Aurora kinases . Computational modeling (DFT) predicts substituent effects on binding affinity to receptors such as angiotensin-II or PAF .

Q. What strategies resolve contradictions in reported synthetic yields for imidazo[4,5-b]pyridine derivatives?

Discrepancies often arise from:

  • Reaction scale : Microwave methods improve yields (>90%) at small scales but face challenges in scalability .
  • Purification : Column chromatography (ethyl acetate/hexane) vs. recrystallization (methanol/ethanol) impacts purity and recovery . Systematic optimization studies using Design of Experiments (DoE) can identify critical parameters (e.g., solvent ratio, catalyst loading) .

Q. How does hydrogen-bonding network topology affect crystallographic packing and stability?

Weak intermolecular interactions (C–H⋯O/N) and π-π stacking (centroid distance ~3.6 Å) stabilize the crystal lattice. For example, N–H⋯O hydrogen bonds in 3-allyl derivatives form pseudo-dimers, while slipped π-stacking in phenyl-substituted analogs enhances thermal stability .

Q. What mechanistic insights explain selectivity in palladium-catalyzed cross-coupling reactions with this scaffold?

Suzuki-Miyaura coupling at the 6-bromo position proceeds selectively due to:

  • Electronic effects : Bromine’s strong electron-withdrawing nature activates the site for oxidative addition.
  • Steric protection : The chloromethyl group at C2 minimizes competing reactions at adjacent positions . Ligand choice (e.g., Pd(PPh₃)₄) and base (K₂CO₃) further tune reactivity .

Data Analysis and Interpretation

Q. How are computational methods (DFT, MD) used to predict biological activity?

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity. Molecular Dynamics (MD) simulations model interactions with targets like DNA or kinases, revealing binding modes and residence times. For example, planar imidazo[4,5-b]pyridines intercalate into DNA, while non-planar analogs exhibit kinase inhibition .

Q. What analytical approaches validate purity in the presence of byproducts like dehalogenated species?

  • HPLC with UV/ELSD detection quantifies impurities (e.g., dehalogenated products).
  • Elemental analysis confirms stoichiometry (C, H, N, Br, Cl).
  • Tandem MS/MS identifies fragmentation patterns unique to the target compound .

Conflict Resolution in Experimental Design

Q. How are conflicting reports about the compound’s stability under acidic/basic conditions reconciled?

Stability varies with substitution:

  • Chloromethyl derivatives hydrolyze in strong bases (pH >10) via SN2 mechanisms.
  • Methyl or benzyl analogs resist hydrolysis due to steric hindrance .
    Accelerated stability studies (40°C/75% RH) under varying pH conditions provide empirical resolution .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-bromo-2-(chloromethyl)-1H-imidazo[4,5-b]pyridine
Reactant of Route 2
6-bromo-2-(chloromethyl)-1H-imidazo[4,5-b]pyridine

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